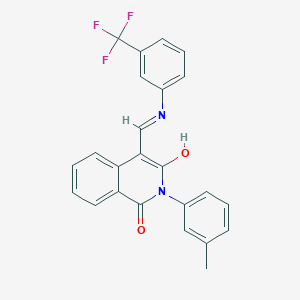![molecular formula C25H23N5OS B11609581 2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11609581.png)
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoxaline ring, a phenyl group, a piperazine ring, and a pyridine moiety, making it a multifaceted molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the parent compound, 3-phenylquinoxaline-2(1H)-thione, through a thiation reaction from 3-phenylquinoxaline-2(1H)-one . This is followed by a chemoselective Michael reaction with acrylic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The piperazine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce partially or fully reduced derivatives.
科学的研究の応用
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and thereby reducing DNA synthesis in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Methyl 2-[3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides
- 1,4-Bis(3-phenylquinoxalin-2-yl)benzene-based polymers
Uniqueness
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one stands out due to its combination of a quinoxaline ring, a phenyl group, a piperazine ring, and a pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications.
特性
分子式 |
C25H23N5OS |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
2-(3-phenylquinoxalin-2-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H23N5OS/c31-23(30-16-14-29(15-17-30)22-12-6-7-13-26-22)18-32-25-24(19-8-2-1-3-9-19)27-20-10-4-5-11-21(20)28-25/h1-13H,14-18H2 |
InChIキー |
NNXWKJZCYLIIRL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[5-chloro-2-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11609510.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B11609514.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}alaninate](/img/structure/B11609515.png)
![ethyl (5Z)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11609517.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11609519.png)
![7-(phenylcarbonyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11609520.png)
![N-(4-chlorophenyl)-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11609524.png)
![Ethyl 5-methoxy-3-[(4-nitrophenyl)[(propan-2-YL)amino]methyl]-1H-indole-2-carboxylate](/img/structure/B11609530.png)

![ethyl (2Z)-5-amino-6-cyano-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11609539.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11609552.png)
![(2Z)-N-(3-ethoxyphenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11609557.png)
![7-(furan-2-ylmethyl)-6-imino-11-methyl-5-(4-methylpiperazine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11609561.png)
![4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11609563.png)
